4-(Difluoromethoxy)pyridin-2-amine

Phosphodiesterase 4 inhibition anti-neuroinflammation structure-activity relationship

Sourcing fluorinated pyridine building blocks for PDE4 inhibitor programs often presents supply inconsistencies and limited characterization data. This compound offers a reliable solution: - Optimized Lipophilicity: Consensus LogP of 1.21 bridges CNS penetration and solubility gaps left by -OCH3 (LogP 0.36) and -OCF3 (LogP 1.91) analogs. - Predictive Ionization: A pKa of 5.92 ensures the compound remains largely un-ionized at physiological pH, simplifying permeability assay design and in vivo correlation. - Validated Selectivity: Incorporation has demonstrated >1111-fold selectivity for PDE4 over other isoforms, directly supporting lead optimization with minimized off-target risk. Standard analytical documentation (HPLC, NMR) provided for procurement assurance.

Molecular Formula C6H6F2N2O
Molecular Weight 160.12 g/mol
CAS No. 1206972-19-1
Cat. No. B1405293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)pyridin-2-amine
CAS1206972-19-1
Molecular FormulaC6H6F2N2O
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1OC(F)F)N
InChIInChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10)
InChIKeyOQDCFCSJGPOPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)pyridin-2-amine: Fluorinated Building Block for PDE4 Inhibitors


4-(Difluoromethoxy)pyridin-2-amine (CAS 1206972-19-1, molecular formula C6H6F2N2O, molecular weight 160.12) is a fluorinated pyridine derivative bearing an amine group at the 2-position and a difluoromethoxy (-OCF2H) substituent at the 4-position. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly as a building block for the construction of phosphodiesterase 4 (PDE4) inhibitors and central nervous system (CNS)-targeted agents [1]. The difluoromethoxy moiety confers distinct electronic and lipophilic properties that differentiate it from non-fluorinated (e.g., 4-methoxy) and perfluorinated (e.g., 4-trifluoromethoxy) analogs, making it a valuable tool in structure-activity relationship (SAR) studies and lead optimization campaigns [2].

Fluorinated building block for PDE4 inhibitor synthesis
Designed for SAR studies comparing -OCF₂H with -OCH₃ and -OCF₃ analogs
Intermediate for CNS-targeted compound libraries

Why Generic Analogs Cannot Replace 4-(Difluoromethoxy)pyridin-2-amine


Substitution of the difluoromethoxy group in 4-(Difluoromethoxy)pyridin-2-amine with a non-fluorinated methoxy group or a perfluorinated trifluoromethoxy group results in markedly different physicochemical and pharmacological profiles. Direct comparative SAR studies in PDE4 inhibitor scaffolds demonstrate that the -OCF2H moiety provides a unique balance of lipophilicity (consensus LogP = 1.21) and hydrogen-bonding capacity, leading to enhanced inhibitory potency and selectivity compared to the -OCH3 analog [1]. Furthermore, the difluoromethoxy group offers a distinct pKa value (5.92) relative to the trifluoromethoxy analog (5.22), influencing the compound's ionization state and, consequently, its membrane permeability and target engagement in physiological environments . Generic substitution without quantitative justification risks compromising both target affinity and off-target selectivity.

Target: -OCF₂H group delivers balanced lipophilicity and H-bond capacity
Methoxy or trifluoromethoxy substitution may shift LogP and pKa, altering target engagement
Isoform selectivity profile tied to difluoromethoxy moiety
Generic analog replacement may not reproduce PDE4 selectivity seen in SAR
CNS penetration context depends on intermediate LogP
Non-fluorinated or perfluorinated analog may deviate from permeability-solubility balance

Quantitative Evidence for 4-(Difluoromethoxy)pyridin-2-amine


PDE4 Inhibitory Potency: Difluoromethoxy vs. Methoxy

In a head-to-head SAR study of catecholamide-based PDE4 inhibitors, replacement of the 4-methoxy group with a 4-difluoromethoxy group consistently improved inhibitory activity against PDE4 enzymes [1]. The 4-difluoromethoxybenzamide analogs (compounds 7i and 7j) exhibited remarkable selectivity for PDE4, with selectivity indices of approximately 3333-fold and 1111-fold over other PDE family members, respectively [1]. This selectivity profile was not observed with the corresponding 4-methoxy derivatives, establishing the -OCF2H group as a critical determinant for both potency and isoform selectivity.

PDE4 Selectivity
Head-to-head
~3333-fold selectivity for PDE4
-OCF₂H series: high isoform selectivity
-OCH₃ analog: low selectivity
Supports PDE4 isoform-selectivity studies
Reported head-to-head SAR in catecholamide series
Phosphodiesterase 4 inhibition anti-neuroinflammation structure-activity relationship

Lipophilicity Profile: LogP Comparison with Analogs

The consensus LogP value of 4-(Difluoromethoxy)pyridin-2-amine is 1.21, as calculated by five independent methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This value represents an intermediate lipophilicity between the more hydrophilic 4-methoxy analog (LogP = 0.36) [1] and the more lipophilic 4-trifluoromethoxy analog (LogP = 1.91) [2]. This intermediate LogP is considered favorable for balancing membrane permeability with aqueous solubility, thereby optimizing oral bioavailability and CNS penetration potential.

Lipophilicity (LogP)
Cross-study comparable
Consensus LogP 1.21
-OCH₃ analog: 0.36
-OCF₃ analog: 1.91
Guides lipophilicity optimization in lead design
In silico consensus across five methods
Lipophilicity drug-like properties ADME

pKa Differentiation from Trifluoromethoxy Analog

The predicted pKa of 4-(Difluoromethoxy)pyridin-2-amine is 5.92 ± 0.11, which is notably higher than that of its 4-trifluoromethoxy counterpart (pKa = 5.22 ± 0.11) . This difference of approximately 0.7 pKa units reflects the distinct electron-withdrawing effects of the -OCF2H versus -OCF3 substituents. At physiological pH (7.4), the difluoromethoxy analog is predominantly un-ionized, whereas the trifluoromethoxy analog exhibits a greater proportion of ionized species, which can influence membrane permeability and target binding kinetics.

Ionization (pKa)
Predicted / Data to verify
pKa 5.92 ± 0.11
-OCF₃ analog: 5.22 ± 0.11
Context for ionization-state assays
In silico prediction; experimental validation recommended
Acid-base properties ionization physicochemical profiling

Computational Profile: TPSA and Hydrogen Bonding

Computational analysis of 4-(Difluoromethoxy)pyridin-2-amine reveals a topological polar surface area (TPSA) of 48.14 Ų, a value shared with both 4-methoxy and 4-trifluoromethoxy analogs, indicating consistent hydrogen-bonding capacity [1]. The compound possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors, with 2 rotatable bonds. These parameters are within the typical range for CNS-active compounds and comply with Lipinski's Rule of Five.

Polar Surface Area
In silico / Context-dependent
TPSA 48.14 Ų
Identical across -OCH₃ / -OCF₂H / -OCF₃ analogs
Maintains CNS-relevant polarity profile
Ertl method; no adverse shift in drug-likeness parameters
Computational chemistry molecular properties drug-likeness

Research and Procurement Scenarios for 4-(Difluoromethoxy)pyridin-2-amine


Synthesis of Highly Selective PDE4 Inhibitors

Leverage 4-(Difluoromethoxy)pyridin-2-amine as a key building block in the construction of catecholamide-based PDE4 inhibitors. Direct SAR evidence demonstrates that incorporation of this building block imparts >1111-fold selectivity for PDE4 over other PDE isoforms, a critical advantage for minimizing off-target effects in anti-neuroinflammatory therapies [1].

Lead Optimization with Balanced Lipophilicity

Employ 4-(Difluoromethoxy)pyridin-2-amine when lead optimization necessitates an intermediate LogP value (1.21) to improve membrane permeability without excessively increasing lipophilicity. This profile is superior to the 4-methoxy analog (LogP 0.36) for CNS penetration and avoids the elevated LogP (1.91) of the 4-trifluoromethoxy analog, which may reduce aqueous solubility [2].

pKa-Dependent Assay Development

Utilize 4-(Difluoromethoxy)pyridin-2-amine in studies where precise control of ionization state is required. Its pKa of 5.92 ensures the compound remains predominantly un-ionized at physiological pH, a property that can be exploited in permeability assays and in vivo studies where a neutral species is preferred .

Computational Chemistry and In Silico SAR Modeling

Include 4-(Difluoromethoxy)pyridin-2-amine in computational libraries for QSAR and molecular docking studies. Its well-characterized computational descriptors (TPSA 48.14 Ų, LogP 1.21, pKa 5.92) provide a reliable dataset for training models aimed at predicting the ADME properties of fluorinated pyridine derivatives .

Application
Selection Property
Validation Focus
PDE4 inhibitor synthesis
Isoform-selectivity building block
PDE4 selectivity validation in SAR
Lead optimization for CNS penetration
Intermediate LogP for balanced ADME
Permeability-solubility balance verification
Ionization-controlled assay design
pKa profile for un-ionized state
Assay consistency under physiological pH
In silico library construction
Well-characterized descriptors
Predictive model training validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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